molecular formula C13H20O3Si B169488 (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane CAS No. 119181-19-0

(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane

Cat. No.: B169488
CAS No.: 119181-19-0
M. Wt: 252.38 g/mol
InChI Key: NIFNGLXWHGYSSV-ZHACJKMWSA-N
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Description

(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a butenyl chain, which is further bonded to a silicon atom substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane typically involves the hydrosilylation of (E)-4-phenylbut-3-en-2-ol with trimethoxysilane. The reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium complexes, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the butenyl chain, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, efficiency, and safety. The use of immobilized catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic substitution reactions can be carried out using halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Silanols, siloxanes.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halosilanes, aminosilanes.

Scientific Research Applications

(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-trimethoxy(4-phenylbut-3-en-2-yl)germane: Similar structure but with a germanium atom instead of silicon.

    (E)-trimethoxy(4-phenylbut-3-en-2-yl)stannane: Similar structure but with a tin atom instead of silicon.

    (E)-trimethoxy(4-phenylbut-3-en-2-yl)plumbane: Similar structure but with a lead atom instead of silicon.

Uniqueness

(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its germanium, tin, and lead analogs. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.

Properties

IUPAC Name

trimethoxy-[(E)-4-phenylbut-3-en-2-yl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3Si/c1-12(17(14-2,15-3)16-4)10-11-13-8-6-5-7-9-13/h5-12H,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFNGLXWHGYSSV-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119181-19-0
Record name Styrylethyltrimethoxysilane, mixed isomers
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